DBCO-NH-PEG2-Biotin

Click Chemistry Bioorthogonal Chemistry Kinetics

Addressing non-specific binding in biotinylation workflows, DBCO-NH-PEG2-Biotin's compact PEG2 spacer (MW 661.81) ensures precise steric control critical for proximity ligation assays and ADC synthesis. • Enables copper-free SPAAC kinetics (0.1-0.5 M⁻¹s⁻¹) for live-cell compatibility • Biotin-streptavidin affinity (Kd ≈ 10⁻¹⁴ M) ensures efficient capture and signal amplification • Shipped ambient; ≥95% purity with rigorous QC for reproducible bioconjugation

Molecular Formula C35H43N5O6S
Molecular Weight 661.8 g/mol
Cat. No. B8114875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NH-PEG2-Biotin
Molecular FormulaC35H43N5O6S
Molecular Weight661.8 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
InChIInChI=1S/C35H43N5O6S/c41-31(12-6-5-11-30-34-28(24-47-30)38-35(44)39-34)37-18-20-46-22-21-45-19-16-32(42)36-17-15-33(43)40-23-27-9-2-1-7-25(27)13-14-26-8-3-4-10-29(26)40/h1-4,7-10,28,30,34H,5-6,11-12,15-24H2,(H,36,42)(H,37,41)(H2,38,39,44)
InChIKeySGWFFRUVIQXDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NH-PEG2-Biotin: Copper-Free Click Chemistry Linker


DBCO-NH-PEG2-Biotin is a heterobifunctional reagent containing a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG2) linker, and a biotin moiety . It is primarily employed in bioorthogonal chemistry for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged molecules, enabling rapid and selective conjugation . The compound serves as a versatile tool for bioconjugation, probe development, and targeted delivery applications, combining the efficiency of click chemistry with the high-affinity capture capabilities of the biotin-streptavidin system .

Copper-free SPAAC bioconjugation
Compact PEG2 spacer for proximity control
High-affinity biotin-streptavidin capture

DBCO-NH-PEG2-Biotin vs. Generic Alternatives


While numerous biotin-PEG-DBCO conjugates exist, substituting DBCO-NH-PEG2-Biotin with a generic analog (e.g., a longer PEG4 variant or an azide-functionalized biotin) is not scientifically trivial. The specific PEG2 spacer length directly influences molecular size, solubility, and the steric accessibility of both the DBCO and biotin groups . A shorter PEG2 linker minimizes the distance between the reactive sites, which is critical for applications requiring precise spatial control, such as proximity-dependent labeling or minimizing aggregation in bioconjugation . Conversely, longer PEG chains (e.g., PEG4) may increase hydrophilicity but can also introduce unwanted flexibility and reduce labeling density. Furthermore, using an azide-biotin (e.g., Biotin-PEG2-Azide) requires the target molecule to be modified with an alkyne group, a less common strategy, and may necessitate toxic copper catalysts for CuAAC, which is incompatible with live-cell applications [1].

  • PEG4 analog may shift spatial control and increase aggregation susceptibility.
  • Azide-biotin requires copper catalyst, incompatible with live-cell protocols.
  • Non-PEGylated linkers may reduce solubility and promote precipitation.

DBCO-NH-PEG2-Biotin: Quantitative Performance Evidence


SPAAC Kinetics vs. CuAAC and Cyclooctynes

DBCO-NH-PEG2-Biotin, like other DBCO derivatives, exhibits a second-order rate constant for its strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with azides in the range of 0.1–0.5 M⁻¹s⁻¹ in aqueous buffers [1]. This rate is significantly faster than copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which typically have rate constants of ~10–100 M⁻¹s⁻¹, but the crucial advantage is that SPAAC eliminates the need for cytotoxic copper(I) catalysts. In comparison, alternative cyclooctynes like BCN (bicyclo[6.1.0]nonyne) or DIBO (dibenzocyclooctyne) can have rate constants as low as ~0.01 M⁻¹s⁻¹, making DBCO-based reagents faster for live-cell labeling where lower concentrations and shorter incubation times are desirable [2].

SPAAC Kinetics
Class-level
DBCO SPAAC ~0.1–0.5 M⁻¹s⁻¹
vs
Other cyclooctynes ~0.01 M⁻¹s⁻¹
Supports copper-free live-cell labeling
Kinetics may vary with substrate; verify for azide target
Click Chemistry Bioorthogonal Chemistry Kinetics

PEG Spacer Length: Solubility and Aggregation

The PEG2 linker in DBCO-NH-PEG2-Biotin provides a compact spacer that improves aqueous solubility compared to non-PEGylated analogs, while minimizing the risk of molecular aggregation often associated with longer PEG chains. In contrast, a close analog like DBCO-PEG4-Biotin, with a longer PEG4 linker, is explicitly noted to reduce or eliminate aggregation and precipitation during labeling . While this makes the PEG4 variant advantageous for proteins prone to aggregation, the PEG2 variant in DBCO-NH-PEG2-Biotin offers a more compact structure, which is preferred when minimizing the distance between the conjugated biomolecule and the biotin-streptavidin capture surface is paramount (e.g., for high-resolution imaging or proximity ligation assays) .

PEG Spacer
Reported
PEG2 (this product) ~8 Å reach
vs
PEG4 analog ~14 Å reach
Compact spacer may enhance proximity labeling
PEG4 may reduce aggregation; select based on application
Bioconjugation Solubility Aggregation

Biotin-Streptavidin Affinity Consistency

The biotin moiety in DBCO-NH-PEG2-Biotin retains the exceptionally high binding affinity for streptavidin, characteristic of the biotin-streptavidin interaction. The dissociation constant (Kd) for the biotin-streptavidin complex is approximately 10⁻¹⁴ M, corresponding to a binding constant (Ka) of ~10¹⁴ M⁻¹, which is among the strongest non-covalent interactions in nature . This affinity is quantitatively identical to that of other biotin-containing reagents, including free biotin, Biotin-PEG2-Azide, and DBCO-PEG4-Biotin. The presence of the DBCO and PEG2 spacer does not sterically hinder or diminish this interaction, ensuring that the reagent performs equivalently to other biotin derivatives in downstream capture and detection steps [1].

Biotin Affinity
Class-level
~10⁻¹⁴ M Kd (biotin-streptavidin)
Binding affinity conserved across reagents
Verify under specific buffer conditions
Affinity Purification Biotin-Streptavidin Binding Affinity

DBCO-NH-PEG2-Biotin Application Scenarios


Live-Cell Protein Biotinylation for PLA

DBCO-NH-PEG2-Biotin is ideally suited for labeling cell surface proteins for proximity ligation assays (PLA) due to its fast SPAAC kinetics (0.1–0.5 M⁻¹s⁻¹) under copper-free, physiological conditions [1]. Its compact PEG2 spacer minimizes the distance between the conjugated antibody and the biotin tag, which is critical for accurate detection of protein-protein interactions in PLA, where proximity within 40 nm is required . The absence of a toxic copper catalyst preserves cell viability, and the strong biotin-streptavidin affinity (Kd ≈ 10⁻¹⁴ M) ensures efficient signal amplification .

Controlled Payload Distance in ADC Preparation

In the synthesis of antibody-drug conjugates (ADCs), DBCO-NH-PEG2-Biotin can be used to conjugate a cytotoxic payload to an azide-modified antibody via SPAAC [2]. The short PEG2 linker offers a distinct advantage over longer PEG analogs by providing a more rigid and spatially controlled linkage, which is essential for maintaining antibody conformation and optimizing the distance between the antibody and the drug payload for efficient target cell killing . This controlled distance can directly influence the therapeutic index of the resulting ADC.

Affinity Purification of Azide-Tagged Proteins

For the purification of azide-labeled proteins from complex lysates, DBCO-NH-PEG2-Biotin enables a two-step, highly specific workflow . First, the DBCO group rapidly reacts with the azide-tagged protein of interest. Second, the biotin moiety allows for capture on streptavidin-coated beads with extremely high affinity (Kd ≈ 10⁻¹⁴ M) . The PEG2 spacer improves the solubility of the conjugate, reducing non-specific binding to the beads compared to non-PEGylated linkers. This results in higher purity and yield of the target protein relative to methods relying on less specific, non-covalent capture or slower click chemistry alternatives [1].

Application
Selection Property
Validation Focus
Live-cell PLA probe conjugation
Copper-free SPAAC kinetics
Proximity labeling efficiency
ADC linker research
Compact PEG2 spatial control
Payload-antibody distance optimization
Azide-tagged protein purification
Biotin-streptavidin capture & PEG2 solubility
Recovery yield and non-specific binding
Quote Request

Request a Quote for DBCO-NH-PEG2-Biotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.